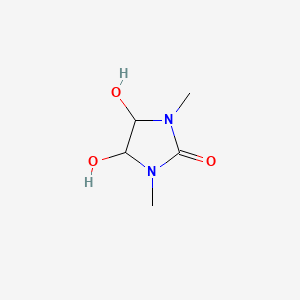
N,N'-Dimethyl-1,8-octanediamine
Übersicht
Beschreibung
N,N’-Dimethyl-1,8-octanediamine is an organic compound that belongs to the class of aliphatic diamines . It may be used in the preparation of N,N’-dimethyl-N,N’-octamethylenedi (3-hydroxyiminomehyl-2-hydroxy-5-tert-butylbenzylamine .
Molecular Structure Analysis
The molecular formula of N,N’-Dimethyl-1,8-octanediamine is C10H24N2 . Unfortunately, the specific molecular structure analysis is not available in the search results.Chemical Reactions Analysis
N,N’-Dimethyl-1,8-octanediamine may be used in the preparation of N,N’-dimethyl-N,N’-octamethylenedi (3-hydroxyiminomehyl-2-hydroxy-5-tert-butylbenzylamine .Physical And Chemical Properties Analysis
N,N’-Dimethyl-1,8-octanediamine has a molecular weight of 172.31 g/mol . It has a density of 0.769 g/mL at 25ºC (lit.) . The compound has a boiling point of 249ºC (lit.) and a melting point of 31-36ºC (lit.) . The flash point is 215 °F .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
N,N’-Dimethyl-1,8-octanediamine: is a valuable organic building block used in the synthesis of various complex molecules. Its structure allows for the introduction of nitrogen-containing functional groups, which are pivotal in creating a wide range of organic compounds . This diamine can act as a precursor to synthesize ligands, which are essential in forming coordination complexes with metals.
Medicinal Chemistry
In medicinal chemistry, N,N’-Dimethyl-1,8-octanediamine serves as an intermediate in the development of pharmaceuticals. Its derivatives are explored for therapeutic properties, particularly in the creation of novel drugs that target specific biological pathways .
Industrial Processes
This compound finds applications in industrial chemistry where it’s used as an intermediate in the manufacture of dyes, resins, and other polymers. Its ability to act as a chelating agent makes it useful in processes that require the stabilization of metal ions .
Environmental Science
N,N’-Dimethyl-1,8-octanediamine: plays a role in environmental science as a potential agent for the remediation of pollutants. Its chemical properties allow it to bind with heavy metals and other toxic substances, aiding in their removal from contaminated sites .
Materials Science
In materials science, this diamine is utilized in the creation of new materials with enhanced properties. It’s involved in the synthesis of advanced polymers and composites that have applications in aerospace, automotive, and electronics industries .
Analytical Chemistry
N,N’-Dimethyl-1,8-octanediamine: is used in analytical chemistry as a reagent for the detection and quantification of various chemical species. Its selective binding properties can be harnessed in chromatography and spectrophotometry to isolate and analyze compounds .
Agriculture
The compound’s derivatives are investigated for their use in agriculture, particularly as components of pesticides and fungicides. Their ability to interfere with the life cycle of pests and fungi makes them candidates for protecting crops and increasing agricultural yield .
Catalyst Development
Finally, N,N’-Dimethyl-1,8-octanediamine is researched for its role in catalysis. It can be used to synthesize catalysts that facilitate a variety of chemical reactions, potentially leading to more efficient and environmentally friendly industrial processes .
Safety and Hazards
N,N’-Dimethyl-1,8-octanediamine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . The compound has hazard statements H315, H319, and H335 . Precautionary measures include washing with plenty of soap and water if it comes into contact with the skin, and rinsing cautiously with water for several minutes if it comes into contact with the eyes .
Wirkmechanismus
Target of Action
N,N’-Dimethyl-1,8-octanediamine primarily targets the respiratory system . The compound interacts with the respiratory system, potentially causing irritation and other health effects.
Mode of Action
It is known that the compound can cause irritation to the respiratory system, suggesting a potential interaction with respiratory tissues .
Pharmacokinetics
The compound is known to have a density of 0769 g/mL at 25 °C (lit) , which may influence its bioavailability and distribution within the body.
Result of Action
The primary result of N,N’-Dimethyl-1,8-octanediamine’s action is irritation to the respiratory system . This can lead to symptoms such as coughing, shortness of breath, and other respiratory discomforts.
Action Environment
The action of N,N’-Dimethyl-1,8-octanediamine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it has a melting point of 31-36 °C (lit.) and a boiling point of 249 °C (lit.) . Additionally, its solubility in water suggests that it may be more active in aqueous environments .
Eigenschaften
IUPAC Name |
N,N'-dimethyloctane-1,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-11-9-7-5-3-4-6-8-10-12-2/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMBTMQPVIYUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337303 | |
| Record name | N,N'-Dimethyl-1,8-octanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dimethyl-1,8-octanediamine | |
CAS RN |
33563-54-1 | |
| Record name | N,N'-Dimethyl-1,8-octanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Dimethyl-1,8-octanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(4-Chlorophenyl)methyl]benzoic acid](/img/structure/B1595523.png)


![Phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis-](/img/structure/B1595527.png)


![Propanedinitrile, [[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]methylene]-](/img/structure/B1595533.png)
